N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine
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Overview
Description
N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine is a complex organic compound noted for its intriguing structure and versatility. It finds its relevance across several domains, including chemical research, pharmaceuticals, and industrial applications. This compound consists of a guanidine core functionalized with a 4-methoxyphenyl and a 4-methylbenzenesulfonyl group, lending it unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylethylamine with p-toluenesulfonyl isocyanate under controlled conditions. The reaction typically requires a base like triethylamine to facilitate the nucleophilic addition of the amine to the isocyanate, followed by a cyclization step to form the guanidine structure. The reaction is often carried out in solvents like dichloromethane at room temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve larger scale reactions using similar principles but optimized for mass production. High-efficiency reactors, stringent temperature, and pressure controls are employed to ensure consistency and yield. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often utilized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine undergoes various types of chemical reactions, primarily influenced by its functional groups. It can participate in oxidation, reduction, and substitution reactions:
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify its reactivity. For instance, the methoxy group can be converted to a hydroxyl group using reagents like potassium permanganate under acidic conditions.
Reduction: : Reduction reactions can be used to simplify the molecule or reduce specific functional groups. Catalytic hydrogenation in the presence of palladium on carbon can reduce the guanidine moiety.
Substitution: : Nucleophilic substitution reactions are also common, where nucleophiles such as halides or amines can replace specific atoms or groups within the compound, altering its properties and functionality.
Common Reagents and Conditions
Common reagents used in these reactions include:
Potassium permanganate (KMnO₄) for oxidation.
Palladium on carbon (Pd/C) for reduction.
Alkyl halides for substitution reactions.
Major Products Formed
The reactions of this compound result in various major products, depending on the specific reaction conditions and reagents used. For instance, oxidation can yield hydroxy derivatives, while reduction can lead to amine-containing products.
Scientific Research Applications
Chemistry
In chemistry, this compound is valuable for studying reaction mechanisms and developing new synthetic methodologies. Its unique structure allows researchers to explore novel reactions and pathways, contributing to the advancement of organic chemistry.
Biology and Medicine
In biology and medicine, N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine has potential applications as a pharmacophore. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in designing inhibitors for enzymes or receptors involved in various diseases.
Industry
Industrially, this compound can be used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile building block for producing specialty chemicals, polymers, and agrochemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The guanidine moiety can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The methoxyphenyl and methylbenzenesulfonyl groups further modulate its binding affinity and specificity, allowing for targeted effects on cellular pathways.
Comparison with Similar Compounds
When compared to similar compounds like N'-[2-(4-methoxyphenyl)ethyl]guanidine or N-(4-methylbenzenesulfonyl)guanidine, N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine stands out due to its dual functionality. The presence of both the methoxyphenyl and methylbenzenesulfonyl groups provides unique reactivity and biological activity. While similar compounds may exhibit single functionalities, the combination in this compound enhances its versatility and effectiveness.
Similar compounds include:
N'-[2-(4-methoxyphenyl)ethyl]guanidine
N-(4-methylbenzenesulfonyl)guanidine
These compounds, while structurally related, do not possess the same dual functionality and hence have different applications and reactivities.
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Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonylguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-3-9-16(10-4-13)24(21,22)20-17(18)19-12-11-14-5-7-15(23-2)8-6-14/h3-10H,11-12H2,1-2H3,(H3,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFSUEIGQJOZSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=C(C=C2)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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